molecular formula C26H25N5O3S2 B12145089 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12145089
M. Wt: 519.6 g/mol
InChI Key: DRTBCYKMGGEMTC-ZHZULCJRSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring three distinct pharmacophoric moieties:

  • A pyrido[1,2-a]pyrimidin-4-one core, which contributes to π-π stacking interactions and planar rigidity.
  • A (Z)-3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene substituent, providing sulfur-based hydrogen bonding and enhanced lipophilicity.
  • A piperidine-4-carboxamide group, enabling hydrogen bonding via the carboxamide and protonation-dependent interactions through the piperidine nitrogen.

The Z-configuration of the methylidene bridge in the thiazolidinone moiety is critical for maintaining stereoelectronic complementarity with biological targets, as confirmed by crystallographic studies using SHELX software .

Properties

Molecular Formula

C26H25N5O3S2

Molecular Weight

519.6 g/mol

IUPAC Name

1-[3-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H25N5O3S2/c1-16-5-7-17(8-6-16)15-31-25(34)20(36-26(31)35)14-19-23(29-12-9-18(10-13-29)22(27)32)28-21-4-2-3-11-30(21)24(19)33/h2-8,11,14,18H,9-10,12-13,15H2,1H3,(H2,27,32)/b20-14-

InChI Key

DRTBCYKMGGEMTC-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The key steps typically include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with the piperidine-4-carboxamide moiety. Common reagents used in these steps include thionyl chloride, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its specific interactions with biological molecules are beneficial.

    Industry: Its properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Similarities

The compound shares structural homology with several classes of bioactive molecules:

Compound Name/ID Key Structural Features Biological Activity Key Differences vs. Target Compound
Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate Ethyl ester instead of carboxamide; 3-methyl substituent on thiazolidinone Antiviral (SARS-CoV-2 inhibition predicted) Reduced hydrogen bonding capacity due to ester vs. carboxamide
D2AAK4 (N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide) Benzimidazolone moiety instead of thiazolidinone-pyridopyrimidine Multitarget GPCR ligand (antipsychotic profile) Lacks sulfur-based interactions; lower lipophilicity
Chromeno[4,3-d]pyrimidin-5-one derivatives Chromene-fused pyrimidine core; no thiazolidinone or piperidine Antioxidant, antimicrobial Limited structural complexity and target versatility

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability: The thiazolidinone-thioxo group in the target compound enhances metabolic resistance compared to simpler pyrimidine derivatives (e.g., chromeno-pyrimidines ), which are prone to oxidation.
  • Binding Affinity : The carboxamide group in the target compound improves hydrogen bonding with Asp 3.32 in GPCRs compared to ester analogs (e.g., compound in ), as seen in D2AAK4’s interaction with aminergic receptors .
  • Selectivity: The 4-methylbenzyl substituent on the thiazolidinone ring reduces off-target effects relative to unsubstituted thiazolidinones (e.g., antimicrobial derivatives in ).

Research Findings and Implications

  • Stereochemical Impact : The Z-configuration optimizes spatial alignment with hydrophobic pockets in viral proteases (e.g., SARS-CoV-2 Mpro), as modeled using isoelectronic principles .
  • Synthetic Challenges: The compound’s complexity necessitates multi-step synthesis (e.g., condensation of 4-methylbenzylamine with 2-mercaptoacetic acid for thiazolidinone formation ), with purity verified via SHELXL refinement .

Biological Activity

The compound 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is C27H26N6O2S2C_{27}H_{26}N_{6}O_{2}S_{2} with a molecular weight of 530.7 g/mol.

PropertyValue
Molecular FormulaC27H26N6O2S2
Molecular Weight530.7 g/mol
IUPAC Name(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
InChIInChI=1S/C27H26N6O2S2/...

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazolidinone moiety is known for its ability to modulate enzyme activity, while the pyrido[1,2-a]pyrimidine core may influence receptor interactions. Preliminary studies suggest that the compound can affect cellular processes such as apoptosis and cell proliferation through these interactions.

Antimicrobial Activity

Studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicate potent activity compared to standard antibiotics.

Anticancer Potential

Recent research highlights the potential of this compound as an anticancer agent. Thiazolidinone derivatives have been shown to inhibit cancer cell proliferation in vitro. The structure–activity relationship indicates that modifications to the thiazolidinone and pyrimidine components can enhance its anticancer efficacy.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, it was tested against multiple pathogens using an agar well diffusion method. The results indicated that it had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Activity

A separate study focused on the anticancer properties of thiazolidinone derivatives similar to this compound. The findings showed that these derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways, making them promising candidates for further development in cancer therapy.

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